molecular formula C17H32ClN2O8PS B13853701 Clindamycin B-d3 2-Phosphate

Clindamycin B-d3 2-Phosphate

Cat. No.: B13853701
M. Wt: 494.0 g/mol
InChI Key: GOTDPKVMVWZIIW-BHOIPQKFSA-N
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Description

Clindamycin B-d3 2-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of serious infections caused by susceptible anaerobic bacteria and certain strains of streptococci, staphylococci, and pneumococci. This compound is a prodrug, meaning it is converted into its active form, clindamycin, in the body. This conversion allows for better solubility and reduced pain upon injection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin B-d3 2-Phosphate typically involves the phosphorylation of clindamycin. One common method starts with clindamycin hydrochloride alcoholate as the raw material. This is then converted to clindamycin isopropylidene alkali, followed by phosphorylation using phosphorus oxychloride as the phosphatiding agent . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and reacted under controlled conditions. The process includes steps such as purification and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Clindamycin B-d3 2-Phosphate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound is hydrolyzed to release the active clindamycin.

    Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.

    Substitution: Various substituents can be added to the molecule to create derivatives with different properties.

Common Reagents and Conditions

    Hydrolysis: Typically involves water and an acidic or basic catalyst.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under controlled conditions.

Major Products

The major product of hydrolysis is clindamycin, the active antibiotic.

Scientific Research Applications

Clindamycin B-d3 2-Phosphate has a wide range of applications in scientific research:

Mechanism of Action

Clindamycin B-d3 2-Phosphate exerts its effects by binding to the 50S ribosomal subunit of bacteria. This binding disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation. This disruption leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass spectrometric signature, allowing for precise tracking and analysis in biological systems .

Properties

Molecular Formula

C17H32ClN2O8PS

Molecular Weight

494.0 g/mol

IUPAC Name

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-(trideuteriomethyl)pyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9+,10?,11+,12+,13?,14+,15?,17+/m0/s1/i3D3

InChI Key

GOTDPKVMVWZIIW-BHOIPQKFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H](CC1C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl)CC

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Origin of Product

United States

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